molecular formula C8H11N5O4 B14553985 N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide CAS No. 61716-93-6

N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B14553985
CAS No.: 61716-93-6
M. Wt: 241.20 g/mol
InChI Key: PBJNCWVQLFTZTD-UHFFFAOYSA-N
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Description

N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a carbamoyl group, a nitro group, and a propyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The process begins with the addition of concentrated nitric acid and sulfuric acid to the pyrazole compound. The reaction mixture is heated to 100°C for 16 hours, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, resulting in the formation of a white precipitate. This precipitate is collected by vacuum filtration and crystallized from acetone to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The crystallization and purification steps are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Scientific Research Applications

N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Uniqueness

N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide is unique due to the presence of both carbamoyl and nitro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61716-93-6

Molecular Formula

C8H11N5O4

Molecular Weight

241.20 g/mol

IUPAC Name

N-carbamoyl-3-nitro-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C8H11N5O4/c1-2-3-12-4-5(6(11-12)13(16)17)7(14)10-8(9)15/h4H,2-3H2,1H3,(H3,9,10,14,15)

InChI Key

PBJNCWVQLFTZTD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)NC(=O)N

Origin of Product

United States

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